molecular formula C24H17ClN4O B11703048 5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide

5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B11703048
M. Wt: 412.9 g/mol
InChI Key: YKLCEMQDLDGTBM-MZJWZYIUSA-N
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Description

5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE typically involves the condensation of 5-chloro-3-phenyl-1H-indole-2-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

5-CHLORO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H17ClN4O

Molecular Weight

412.9 g/mol

IUPAC Name

5-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]-3-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C24H17ClN4O/c25-17-10-11-21-19(12-17)22(15-6-2-1-3-7-15)23(28-21)24(30)29-27-14-16-13-26-20-9-5-4-8-18(16)20/h1-14,26,28H,(H,29,30)/b27-14+

InChI Key

YKLCEMQDLDGTBM-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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